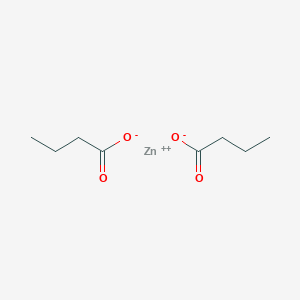
Zinc dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dibutyrate is a chemical compound that belongs to the class of organic zinc salts. It is a white crystalline powder that is soluble in water and organic solvents. Zinc dibutyrate has been widely used in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of zinc dibutyrate is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways in cells. Zinc dibutyrate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been reported to activate the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of genes involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Zinc dibutyrate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of certain viruses. In vivo studies have suggested that it can reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been reported to enhance the growth and development of plants.
Avantages Et Limitations Des Expériences En Laboratoire
Zinc dibutyrate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, it has some limitations. It is not very soluble in water, which can make it difficult to dissolve in cell culture media. Additionally, its effects can vary depending on the concentration used and the cell type studied.
Orientations Futures
There are several future directions for research on zinc dibutyrate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its role in plant growth and development. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its use in lab experiments.
Méthodes De Synthèse
Zinc dibutyrate can be synthesized by reacting zinc oxide with butyric acid in the presence of water. The reaction produces zinc dibutyrate and water as byproducts. The chemical equation for this reaction is as follows:
ZnO + 2C3H7COOH + H2O → Zn(C3H7COO)2 + H2O
Applications De Recherche Scientifique
Zinc dibutyrate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been used as a fertilizer and growth promoter for plants. In industry, it has been employed as a catalyst for chemical reactions.
Propriétés
Numéro CAS |
13282-37-6 |
|---|---|
Nom du produit |
Zinc dibutyrate |
Formule moléculaire |
C8H14O4Zn |
Poids moléculaire |
239.6 g/mol |
Nom IUPAC |
zinc;butanoate |
InChI |
InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
Clé InChI |
WDHVIZKSFZNHJB-UHFFFAOYSA-L |
SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
SMILES canonique |
CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |
Autres numéros CAS |
13282-37-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
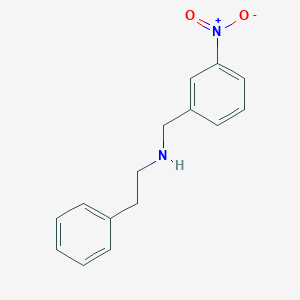
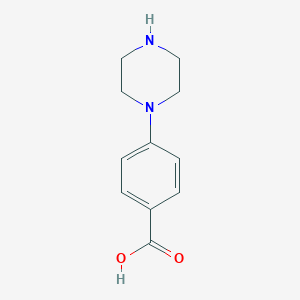
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
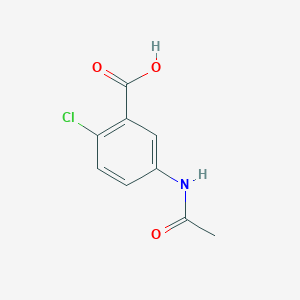
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![4-(1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B79559.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
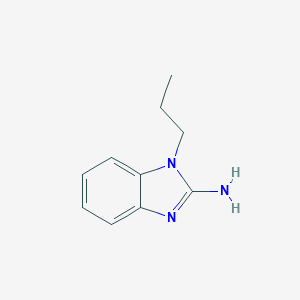
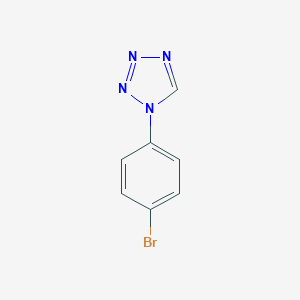
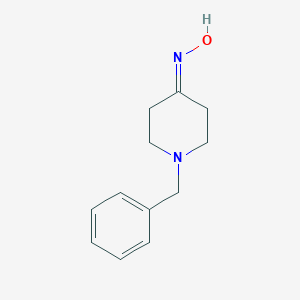
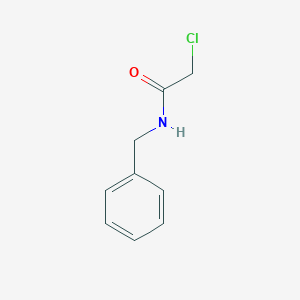
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)